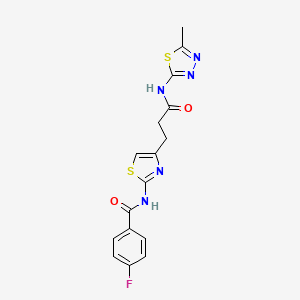

4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2S2/c1-9-21-22-16(26-9)19-13(23)7-6-12-8-25-15(18-12)20-14(24)10-2-4-11(17)5-3-10/h2-5,8H,6-7H2,1H3,(H,18,20,24)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXMDLOMWYXWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: This step involves the condensation of suitable starting materials, often under reflux conditions.

Coupling Reactions: The final step involves coupling the thiadiazole and thiazole intermediates with a benzamide derivative, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or amide positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Overview

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The incorporation of halogens, such as fluorine, into the structure often enhances these activities.

Case Studies

- Antibacterial Activity : A study highlighted that compounds with a thiadiazole moiety demonstrated substantial antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, derivatives of 1,3,4-thiadiazole have shown minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

- Antifungal Activity : Compounds similar to the target molecule have been reported to have antifungal activity against strains like Candida albicans and Aspergillus niger. The introduction of oxygenated substituents at specific positions on the phenyl ring was found to improve antifungal efficacy significantly .

Comparative Efficacy Table

| Compound Type | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative | S. aureus | 25 | |

| Thiadiazole Derivative | E. coli | 32 | |

| Thiadiazole Derivative | C. albicans | 30 | |

| Fluorinated Thiadiazole | A. niger | 28 |

Overview

The anticancer potential of compounds containing the thiadiazole moiety has been extensively studied. The National Cancer Institute (NCI) has evaluated some derivatives through their Developmental Therapeutics Program.

Case Studies

- Cell Growth Inhibition : A derivative similar to the target compound showed an average cell growth inhibition rate of approximately 12.53% across various cancer cell lines . This indicates a promising avenue for further exploration in cancer therapeutics.

- Mechanism of Action : The proposed mechanism involves the disruption of cellular processes in cancer cells through apoptosis induction, although detailed mechanisms remain under investigation.

Anticancer Efficacy Table

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide (): Structural Differences: Contains a 2,4-difluorobenzamide group directly bonded to a 5-chlorothiazole ring. Functional Insights: The absence of a spacer chain and thiadiazole moiety reduces conformational flexibility compared to the target compound. IR spectroscopy shows a C=O stretch at 1606 cm⁻¹, slightly lower than typical benzamide derivatives (1660–1682 cm⁻¹), likely due to electronic effects from the chlorine substituent .

- 4-Fluoro-N-[5-(2-Thienyl)-1,3,4-Thiadiazol-2-yl]Benzamide (): Structural Differences: Replaces the thiazole ring with a 1,3,4-thiadiazole and introduces a thienyl group at position 5. No IR data are provided, but similar C=O stretches (~1660 cm⁻¹) are expected .

Heterocycle Modifications and Linker Chains

- S-Alkylated 1,2,4-Triazoles (, Compounds 10–15): Structural Differences: Feature 1,2,4-triazole cores instead of thiadiazole/thiazole systems. The linker includes α-halogenated ketones (e.g., 2-bromoacetophenone). Spectral Data: IR spectra show C=O stretches at 1663–1682 cm⁻¹ for hydrazinecarbothioamide precursors and C=S vibrations at 1247–1255 cm⁻¹ for thione tautomers. These values align with the target compound’s expected spectral profile .

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (, Compound 6):

- Structural Differences : Incorporates an isoxazole-thiadiazolylidene hybrid system.

- Synthetic Yield : 70% yield, comparable to typical benzamide-thiadiazole syntheses. Melting point (160°C) is lower than triazole derivatives (200–290°C), indicating reduced crystallinity due to planar isoxazole-thiadiazole conjugation .

Pharmacologically Active Analogues

- 3-((1S,2R)-2-(Cyclobutylamino)Cyclopropyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzamide (): Structural Differences: Uses a cyclopropane linker instead of the 3-oxopropyl chain.

Data Tables: Key Comparative Parameters

*Inferred from analogous compounds in and .

Biological Activity

The compound 4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a novel derivative of 1,3,4-thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure–activity relationship (SAR).

Chemical Structure and Synthesis

The compound's structure can be depicted as follows:

The synthesis typically involves multi-step reactions starting from readily available thiadiazole derivatives, followed by modifications to introduce the desired functional groups. The synthetic pathway often includes the formation of thiazole and benzamide moieties through condensation reactions.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. A study evaluating various thiadiazole derivatives reported that compounds similar to the one showed cytotoxic effects against multiple cancer cell lines. For instance, compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing promising IC50 values:

| Compound | IC50 (MCF-7) | IC50 (A549) |

|---|---|---|

| 4y | 0.084 ± 0.020 mmol/L | 0.034 ± 0.008 mmol/L |

These values suggest that the compound may possess potent anticancer properties comparable to established chemotherapeutics like cisplatin .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in tumor cells. For example, compounds similar to 4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have been shown to cause G2-M phase arrest and trigger apoptotic pathways in cancer cells .

Structure–Activity Relationship (SAR)

The presence of specific functional groups is crucial for enhancing biological activity. The introduction of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets. In studies involving various derivatives:

- Fluorine Substitution : Enhances bioavailability and stability.

- Thiadiazole Moiety : Contributes to cytotoxicity through interactions with cellular targets.

- Benzamide Group : Plays a role in receptor binding affinity.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Thiadiazole Derivatives : A series of compounds were synthesized and evaluated for their anticancer activity against human cancer cell lines. The study found that compounds with a similar structure to 4-fluoro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide demonstrated significant cytotoxicity with IC50 values ranging from 5.91 to 15.36 μM across different cell lines .

- Apoptosis Induction : Another study reported that certain derivatives led to an increase in apoptotic cells from 0.89% in untreated controls to 37.83% after treatment with the compound for 24 hours . This underscores the potential of these compounds in inducing programmed cell death in cancer therapy.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Amide coupling : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a β-keto acid derivative to form the thiadiazole-propionamide intermediate (similar to , Method A) .

- Thiazole ring formation : Using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under reflux (e.g., acetonitrile at 80°C, as in ) .

- Final benzamide coupling : Employing pyridine as a base to facilitate condensation between the thiazole intermediate and 4-fluorobenzoyl chloride (analogous to ) .

Optimization Strategies : - Temperature control : Higher yields (75%) are achieved at 80–90°C () compared to lower temperatures (3–6% at room temperature) .

- Solvent selection : Anhydrous acetonitrile () or pyridine () minimizes side reactions.

- Stoichiometry : Equimolar ratios of reagents reduce byproduct formation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, thiazole protons resonate at δ 7.2–8.5 ppm (), while fluorinated benzamide signals appear at δ 7.0–7.8 ppm .

- FT-IR : Confirms amide (C=O at 1650–1680 cm) and thiadiazole (C=N at 1550 cm) functional groups () .

- Elemental Analysis : Validate empirical formulas (e.g., C%: 69.48 vs. theoretical 69.32 in ) .

- Melting Point : Sharp melting ranges (e.g., 91–93°C in ) indicate purity .

Q. How can researchers ensure reproducibility in synthesizing thiazole-thiadiazole hybrids?

- Methodological Answer :

- Standardized protocols : Follow reflux times (3–4 hours) and purification methods (e.g., recrystallization from DMSO/water mixtures, as in ) .

- Batch consistency : Use freshly distilled solvents (e.g., pyridine in ) to avoid moisture-induced side reactions .

- Quality control : Validate intermediates via TLC (as in ) before proceeding to subsequent steps .

Advanced Research Questions

Q. How can contradictory spectroscopic data from different studies be reconciled when characterizing similar thiazole derivatives?

- Methodological Answer : Contradictions in NMR shifts (e.g., δ 7.2 vs. δ 7.5 for thiazole protons) or elemental analysis (C%: 69.48 vs. 69.32 in ) may arise from:

- Solvent polarity : Deuterated DMSO vs. CDCl alters proton environments.

- Crystallographic validation : Use single-crystal X-ray data (e.g., ’s hydrogen-bonding network) to confirm NMR assignments .

- Standardized calibration : Ensure instruments are calibrated with reference compounds (e.g., ’s FT-IR peaks) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (as in ) .

- Molecular docking : Simulate binding to enzyme active sites (e.g., PFOR enzyme in ) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. What experimental design strategies are effective in evaluating the compound’s pharmacological activity across multiple variables?

- Methodological Answer :

- Split-plot design : Test variables (e.g., dosage, cell lines) in hierarchical tiers (similar to ’s rootstock study) .

- Dose-response assays : Use IC curves to quantify enzyme inhibition (e.g., PFOR in ) with triplicate replicates .

- Control groups : Include positive controls (e.g., nitazoxanide in ) and vehicle-only samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.